molecular formula C14H11NS B14420452 3-[(1-Benzothiophen-5-yl)methyl]pyridine CAS No. 85624-45-9

3-[(1-Benzothiophen-5-yl)methyl]pyridine

Cat. No.: B14420452
CAS No.: 85624-45-9
M. Wt: 225.31 g/mol
InChI Key: BSWGMCJPINZRMH-UHFFFAOYSA-N
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Description

Significance of Benzothiophene (B83047) and Pyridine (B92270) Scaffolds in Modern Chemical Research

The benzothiophene scaffold, which consists of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a prominent structural motif in a multitude of biologically active compounds. ijpsjournal.combenthamdirect.com Its presence is recorded in various pharmaceuticals, underscoring its importance in medicinal chemistry. The sulfur atom in the thiophene ring and the fused aromatic system contribute to the molecule's ability to interact with biological targets. Benzothiophene derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. benthamdirect.comnih.gov The versatility of the benzothiophene ring system allows for diverse functionalization, enabling chemists to modulate the biological and physical properties of the resulting molecules. nih.gov

Similarly, the pyridine ring, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone in the development of pharmaceuticals and functional materials. nih.govbritannica.com The nitrogen atom in the pyridine ring imparts distinct physicochemical properties, such as basicity and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and binding at biological receptors. nih.govnih.gov Pyridine derivatives are found in a vast number of approved drugs and are integral to the fields of agrochemicals and materials science. britannica.comwikipedia.org The electronic nature of the pyridine ring can be finely tuned through substitution, influencing the molecule's reactivity and interaction with its environment. bhu.ac.in

The combination of these two powerful pharmacophores in the form of benzothiophene-pyridine conjugates is a strategic approach in medicinal chemistry to develop novel compounds with potentially enhanced or unique biological activities. nih.gov

Overview of 3-[(1-Benzothiophen-5-yl)methyl]pyridine within Heterocyclic Compound Classes

This compound is a specific isomer within the broader class of benzothiophene-pyridine conjugates. Structurally, it features a pyridine ring connected to a benzothiophene moiety at the 5-position through a methylene (B1212753) (-CH2-) linker. This flexible methylene bridge distinguishes it from directly fused or directly-linked benzothiophene-pyridine systems, potentially allowing for different conformational orientations and interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85624-45-9

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

3-(1-benzothiophen-5-ylmethyl)pyridine

InChI

InChI=1S/C14H11NS/c1-2-12(10-15-6-1)8-11-3-4-14-13(9-11)5-7-16-14/h1-7,9-10H,8H2

InChI Key

BSWGMCJPINZRMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)SC=C3

Origin of Product

United States

Synthetic Methodologies for 3 1 Benzothiophen 5 Yl Methyl Pyridine and Analogous Benzothiophene Pyridine Systems

Conventional Synthetic Pathways

Conventional synthetic approaches often rely on the stepwise construction of the heterocyclic rings from acyclic precursors. These methods, while established, sometimes require harsh reaction conditions.

Condensation reactions are a foundational method for the synthesis of heterocyclic systems. In the context of benzothiophenes, this can involve the intramolecular cyclization of appropriately substituted aryl sulfides. chemicalbook.com For instance, arylthioacetic acids, which can be prepared from the reaction of a thiophenol with chloroacetic acid, can undergo cyclization in the presence of a dehydrating agent like acetic anhydride (B1165640) to form a 3-hydroxybenzo[b]thiophene intermediate. chemicalbook.com Subsequent dehydroxylation yields the benzothiophene (B83047) core. Another classical approach involves the oxidative cyclization of α-mercaptocinnamic acid using reagents like potassium ferricyanide (B76249) or iodine to directly form the benzothiophene ring system. chemicalbook.com

The Friedländer synthesis is a powerful method for constructing quinoline (B57606) and, by extension, fused pyridine (B92270) rings. wikipedia.orgjk-sci.com The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone. organic-chemistry.org This methodology has been adapted for the synthesis of benzothieno[3,2-b]pyridines. nih.gov

In this context, a 3-amino-2-formylbenzothiophene derivative serves as the key starting material. This intermediate is reacted with various ketones or 1,3-diones to generate the fused pyridine ring. nih.gov The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the aromatic benzothienopyridine system. wikipedia.orgnih.gov The versatility of the ketone component allows for the introduction of a wide range of substituents onto the newly formed pyridine ring. nih.gov

Starting BenzothiopheneKetone/Dione ComponentProductYield (%)
3-Amino-2-formylbenzothiopheneMethyl ethyl ketone2,3-Dimethylbenzothieno[3,2-b]pyridine63%
Ester-substituted 3-amino-2-formylbenzothiophene1,3-CyclohexanedioneEster-substituted 3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-one72%
Ester-substituted 3-amino-2-formylbenzothiophene5,5-Dimethyl-1,3-cyclohexanedioneEster-substituted 7,7-dimethyl-3,4,7,8-tetrahydro-2H-benzothiopheno[3,2-b]quinolin-1(6H)-one95%
Ester-substituted 3-amino-2-formylbenzothiophene5-Propyl-1,3-cyclohexanedioneEster-substituted 7-propyl-3,4,7,8-tetrahydro-2H-benzothiopheno[3,2-b]quinolin-1(6H)-one97%

This table presents selected data on the synthesis of fused pyridine derivatives of benzothiophenes via the Friedlander reaction, based on findings in the literature. nih.gov

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including benzothiophene-pyridine systems. These methods offer high efficiency, selectivity, and functional group tolerance. nih.gov

Palladium catalysts are exceptionally versatile for forming carbon-sulfur (C-S) and carbon-carbon (C-C) bonds, which are crucial for constructing the benzothiophene skeleton. nih.gov One innovative approach involves a palladium-catalyzed domino reaction that combines C-S bond formation, cross-coupling, and cyclization in a single pot. organic-chemistry.org Using thiourea (B124793) as a stable and cost-effective sulfur source, this method can efficiently synthesize benzothiophenes from aryl halides and alkynes. organic-chemistry.org The catalyst system often comprises a palladium source like [Pd₂(dba)₃] and a suitable ligand such as Triphos. organic-chemistry.org

Another strategy is the palladium-catalyzed intramolecular C-S coupling of vinylic compounds, which allows for the efficient construction of diversely functionalized benzothiophenes. nih.gov Furthermore, palladium-catalyzed oxidative cyclization of substrates like 2-(methylthio)phenylacetylenes provides a direct route to benzothiophene-3-carboxylic esters. nih.gov These methods highlight the power of palladium catalysis in creating the benzothiophene core structure from readily available starting materials. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds. nih.gov This reaction is particularly well-suited for linking pre-functionalized benzothiophene and pyridine rings. Typically, a halogenated pyridine (e.g., a bromopyridine) is coupled with a benzothiophene-boronic acid or ester, or vice-versa, in the presence of a palladium catalyst and a base. nih.govnih.gov

The choice of catalyst, often a palladium complex with phosphine (B1218219) ligands like Pd(PPh₃)₄ or Pd(dppf)Cl₂, is critical for achieving high yields and tolerating a wide array of functional groups on both coupling partners. nih.govresearchgate.net This modular approach allows for the synthesis of a vast library of benzothiophene-pyridine derivatives by simply varying the substitution patterns on the two heterocyclic starting materials.

Pyridine SubstrateBoronic Acid/EsterCatalystBaseYield (%)
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄Moderate to Good
Pyridine-2-sulfonyl fluoride (B91410) (PyFluor)2-Thiopheneboronic acidPd(dppf)Cl₂Na₃PO₄89%
Pyridine-2-sulfonyl fluoride (PyFluor)3-Thiopheneboronic acidPd(dppf)Cl₂Na₃PO₄74%
Pyridine-2-sulfonyl fluoride (PyFluor)2-Furanboronic acidPd(dppf)Cl₂Na₃PO₄82%

This table summarizes conditions and yields for representative Suzuki-Miyaura cross-coupling reactions to form pyridine-aryl scaffolds, illustrating the methodology's applicability. nih.govnih.gov

While palladium is prominent, other transition metals also play a significant role in the synthesis of benzothiophene and pyridine systems. nih.gov Copper catalysts, for example, are used in C-S coupling reactions. A copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) system can catalyze the reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids to yield benzothiophenes via a sequential Ullmann-type C-S coupling and subsequent Wittig reaction. organic-chemistry.org

Furthermore, transition metal-catalyzed cycloaddition reactions are an effective strategy for constructing pyridine rings. rsc.org Formal [4+2] cycloadditions of 1-azadiene derivatives with alkynes, catalyzed by metals such as cobalt or rhodium, can provide access to substituted pyridines which can then be further functionalized or coupled to a benzothiophene moiety. These alternative metal-catalyzed methods provide complementary routes to the desired heterocyclic scaffolds. nih.gov

Metal-Free Synthetic Approaches

In recent years, the development of metal-free synthetic methodologies has gained significant traction in organic chemistry. These approaches offer sustainable alternatives to traditional metal-catalyzed reactions, often avoiding the use of toxic and expensive heavy metals.

Base-Promoted Propargyl-Allenyl Rearrangement and Subsequent Cyclization

A notable metal-free approach for the synthesis of benzothiophene derivatives involves a base-promoted propargyl-allenyl rearrangement followed by cyclization. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This method provides an efficient route to construct the benzothiophene core. The reaction proceeds through an intramolecular addition of a sulfur atom to an in-situ generated allene (B1206475) moiety. beilstein-journals.org This strategy has been successfully applied to synthesize various benzothiophene derivatives. beilstein-journals.org

The general mechanism involves the treatment of a propargyl sulfide (B99878) with a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which promotes the rearrangement of the propargyl group to an allenyl group. The subsequent intramolecular nucleophilic attack by the sulfur atom onto the central carbon of the allene system leads to the formation of the benzothiophene ring. beilstein-journals.org This methodology is advantageous as it avoids the use of transition metal catalysts and often proceeds under mild reaction conditions. beilstein-journals.org

Photocyclization Protocols for Fused Benzothiophene-Pyridine Derivatives

Photocyclization reactions offer a powerful and often regioselective method for the synthesis of fused aromatic systems. In the context of benzothiophene-pyridine derivatives, photocyclization can be employed to construct the fused heterocyclic core from appropriately substituted stilbene-like precursors. For instance, the photocyclization of styrylthiophenes has been studied both experimentally and theoretically to understand the pathways leading to thiahelicenes, which are complex fused systems containing thiophene (B33073) rings. acs.org

The reaction is initiated by irradiating the substrate with UV light, which promotes an electronic excitation to a higher energy state. This excited state can then undergo an intramolecular cyclization to form a dihydrophenanthrene-type intermediate, which is subsequently oxidized to the final aromatic product. The regiochemistry of the cyclization is influenced by the electronic properties of the substituents on the aromatic rings. acs.org

Green Chemistry Principles in N,S-Heterocycle Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of nitrogen- and sulfur-containing heterocycles (N,S-heterocycles) to minimize environmental impact. jocpr.com This involves the use of catalytic methods, non-traditional activation techniques, and environmentally benign reaction media. nih.govmdpi.comresearchgate.net

Application of Catalytic Methods and Non-Traditional Activation Techniques

Catalytic methods play a crucial role in the sustainable synthesis of N-heterocycles. mdpi.comresearchgate.net These methods often involve the use of both homogeneous and heterogeneous catalysts, which can be recycled and reused, thereby reducing waste. mdpi.com Non-traditional activation techniques such as microwave irradiation, ultrasound, and visible light have also emerged as powerful tools in green synthesis. nih.govmdpi.comresearchgate.netdntb.gov.ua

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction rates, improve yields, and reduce the formation of side products. jocpr.comorganic-chemistry.orgnih.govtandfonline.com This technique has been successfully applied to the synthesis of various pyridine derivatives. jocpr.comorganic-chemistry.orgnih.govtandfonline.com The use of solid acid catalysts, such as K-10 montmorillonite, in conjunction with microwave irradiation provides a green and efficient protocol for synthesizing heterocycles under solvent-free conditions. nih.gov

Electrochemical Synthesis and Functionalization Procedures

Electrochemical methods offer a green and efficient alternative for the synthesis and functionalization of benzothiophene and pyridine derivatives. xmu.edu.cnrsc.orgtandfonline.compku.edu.cn These reactions utilize electrons as a "reagent," avoiding the need for stoichiometric chemical oxidants or reductants and often proceeding under mild conditions. pku.edu.cnorganic-chemistry.org

The electrochemical synthesis of aryl-substituted benzothiophenes has been achieved through the use of benzenediazonium (B1195382) salts as aryl radical precursors. xmu.edu.cn This method demonstrates wide substrate scope and functional group tolerance. xmu.edu.cn Similarly, electrochemical approaches have been developed for the synthesis of benzothiophene-1,1-dioxides from sulfonhydrazides and internal alkynes. rsc.org In the realm of pyridine chemistry, electrochemical methods have been employed for the direct carboxylation of pyridines using CO2, with the reaction selectivity being controlled by the choice of the electrolysis setup. nih.gov Furthermore, the functionalization of pyridine derivatives, such as C-H deuteration, has been successfully carried out using electrochemical techniques. researchgate.net The electrochemical properties of pyridine-containing complexes can also be tuned by modifying the substituents on the pyridine ring. nih.gov

Solvent-Free and Microwave-Assisted Synthesis Enhancements

The combination of solvent-free conditions and microwave irradiation represents a significant advancement in green chemistry. organic-chemistry.orgrsc.org This approach minimizes the use of volatile organic compounds (VOCs) and reduces energy consumption. jocpr.comorganic-chemistry.org

Numerous studies have demonstrated the advantages of microwave-assisted, solvent-free synthesis for a variety of heterocyclic compounds, including pyridines. jocpr.comorganic-chemistry.orgnih.gov For example, the one-pot synthesis of 2,4,6-trisubstituted pyridines has been achieved under microwave irradiation without the use of a solvent. jocpr.com The Bohlmann-Rahtz pyridine synthesis has also been adapted to a one-step, microwave-assisted procedure, providing rapid and efficient access to tri- and tetrasubstituted pyridines with high yields and regioselectivity. organic-chemistry.orgresearchgate.net These methods not only offer environmental benefits but also often lead to improved reaction outcomes compared to conventional heating methods. organic-chemistry.org

Data Tables

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridine Derivatives

MethodReaction TimeYieldConditionsReference
Conventional Heating10-16 hoursModerateReflux in ethanol jocpr.com
Microwave Irradiation10-30 minutes49-90%130-140 °C in ethanol jocpr.com
Conventional Bohlmann-RahtzTwo-step, long reaction timesModerateHigh temperature organic-chemistry.org
Microwave-Assisted Bohlmann-Rahtz10-20 minutesUp to 98%One-pot, 170 °C organic-chemistry.org

Table 2: Electrochemical Synthesis of Benzothiophene Derivatives

Starting MaterialsProductYieldConditionsReference
2-Methylthiobenzendiazonium salt and 4-methylbenzene ethyne2-Aryl benzothiophene89%Undivided cell, graphite (B72142) felt anode, Ni plate cathode, constant current xmu.edu.cn
Sulfonhydrazides and internal alkynesBenzothiophene dioxides-Undivided cell, constant current electrolysis rsc.org
2-Alkynylthioanisoles and sodium sulfinatesC-3-sulfonated benzothiophenesGoodOxidant- and catalyst-free organic-chemistry.org

Chemical Reactivity and Derivatization Strategies for 3 1 Benzothiophen 5 Yl Methyl Pyridine Analogues

Carbon-Hydrogen (C-H) Activation and Selective Functionalization

Direct C-H activation has emerged as a powerful and atom-economical tool for the modification of heterocyclic compounds. For analogues of 3-[(1-Benzothiophen-5-yl)methyl]pyridine, this strategy offers pathways to introduce new substituents selectively on either the benzothiophene (B83047) or the pyridine (B92270) moiety.

Regioselective C-H Arylation of Benzothiophene Derivatives

The benzothiophene ring system is amenable to direct C-H arylation, with the regioselectivity being a key challenge. Functionalization of the carbon-hydrogen bonds at the C3 position is generally more demanding than at C2 due to issues of regioselectivity. researchgate.netle.ac.uk However, methods have been developed to achieve regioselective arylation. For instance, a nickel-based catalytic system using NiCl2(bpy) in combination with LiHMDS as a base has been established for the regiospecific C2–H arylation of benzothiophene. rsc.org Additionally, a silver(I)-mediated C-H activation protocol enables the direct α-arylation (C2-position) of benzothiophenes at near-room temperature, a significant advancement over previous methods that required high temperatures. acs.orgnih.gov Conversely, metal- and reagent-free electrosynthesis offers a highly efficient and regioselective method for generating 2- and 3-(hydroxyphenyl)benzo[b]thiophenes. nih.gov

Synthetically unexplored but readily accessible benzothiophene S-oxides can serve as novel precursors for C3-functionalized benzothiophenes. researchgate.netle.ac.uk Through an interrupted Pummerer reaction, this method delivers C3-arylated and -alkylated benzothiophenes with complete regioselectivity under metal-free and mild conditions. researchgate.netle.ac.uk

Table 1: Regioselective C-H Arylation of Benzothiophene Derivatives

Catalyst/Reagent System Position of Arylation Reaction Conditions Reference
NiCl2(bpy) / LiHMDS C2 Dioxane rsc.org
Ag(I) / Pd catalyst C2 (α-position) Near-room temperature acs.orgnih.gov
Electrosynthesis C2 and C3 Metal- and reagent-free nih.gov

Heteroatom-Assisted C-H Activation in Pyridine-Benzothiophene Systems

The nitrogen atom of the pyridine ring can act as a directing group in C-H activation reactions, facilitating functionalization at the ortho positions (C2 and C6). researchgate.net This principle can be applied to this compound analogues, where the pyridine nitrogen can direct the metallation and subsequent functionalization of the C2 or C4 positions of the pyridine ring. Transition metal catalysts, particularly palladium, are commonly employed for such transformations. researchgate.netbeilstein-journals.org The electronic properties of the pyridine ring, influenced by substituents, can also dictate the regioselectivity of C-H arylation, with electron-withdrawing groups often favoring C4-arylation. nih.gov The use of a suitable azophilic Lewis acid can enhance the reactivity of the pyridine ring and disfavor C2- and C6-arylation due to steric hindrance. nih.gov

Photocatalytic C-H Activation Processes

Visible-light photocatalysis provides a mild and efficient alternative for C-H activation. organic-chemistry.orgnih.gov For benzothiophene derivatives, photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by green light irradiation of an organic dye like eosin (B541160) Y, yields substituted benzothiophenes regioselectively. organic-chemistry.orgnih.govacs.org This metal-free approach avoids harsh reaction conditions and proceeds through a radical pathway. organic-chemistry.org Such methods could be adapted for the functionalization of the benzothiophene moiety in the target scaffold.

Oxidative Transformations of the Thiophene (B33073) Sulfur Atom

The sulfur atom in the benzothiophene ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation significantly alters the electronic properties of the benzothiophene ring system. mdpi.com The oxidation of the electron-donating thiophene sulfur to a strongly electron-accepting sulfonyl group can modulate the electronic structure and influence the fluorescence and redox properties of the molecule. mdpi.com This strategy has been employed to tune the properties of thiophene-based materials for applications in organic electronics. mdpi.com

Enzymatic oxidations, often catalyzed by cytochrome P450 monooxygenases, can also lead to the sulfoxidation of thiophenes. researchgate.net Furthermore, oxidative desulfurization of benzothiophene can be achieved using various catalytic systems, such as WOx/ZrO2, which can be important in fuel science. A recent study has also shown the catalytic oxidation of benzothiophene by persulfate, leading to the formation of polybenzothiophene S,S-dioxide. acs.org

Electrophilic and Nucleophilic Substitution Reactions on Benzothiophene and Pyridine Moieties

The benzothiophene and pyridine rings exhibit distinct reactivities towards electrophilic and nucleophilic reagents.

Benzothiophenes, being aromatic in nature, typically undergo electrophilic substitution at the C3 position. chemicalbook.com However, the presence of substituents can direct the substitution to the C2 position. chemicalbook.com Nitration and halogenation are common electrophilic substitution reactions studied on the benzothiophene nucleus. cdnsciencepub.com

The pyridine ring, being electron-deficient, is generally resistant to electrophilic attack but is susceptible to nucleophilic substitution, especially at the C2 and C4 positions when a suitable leaving group is present. quimicaorganica.orgstackexchange.com The reaction proceeds through an addition-elimination mechanism, and the stability of the anionic intermediate is key to the reaction's feasibility. stackexchange.com Nucleophilic attack at the C2 or C4 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom, stabilizing the intermediate. stackexchange.com

For this compound analogues, these distinct reactivities allow for selective functionalization. Electrophiles would be expected to react preferentially on the benzothiophene ring, while nucleophiles would target the pyridine ring.

Formation of Novel Hybrid and Fused Heterocyclic Architectures

The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic systems. The synthesis of multifunctional benzothiophene-fused heterocycles is an active area of research. rhhz.net For instance, domino reactions of functionalized benzothiophenes can lead to the formation of fused pyridine derivatives like benzothieno[3,2-b]pyridines. nih.gov The synthesis of thiophene-fused pyridine systems can also be achieved through multicomponent reactions. proquest.com Furthermore, modular approaches have been developed for the synthesis of quimicaorganica.orgbenzothieno[3,2-b] quimicaorganica.orgbenzothiophenes, which can also incorporate pyridine rings. acs.org The development of new synthetic methods for constructing polycyclic heterofused systems, including those derived from benzothiophene and pyridine, is crucial for advancing medicinal chemistry and materials science. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Benzothiophene
Pyridine
NiCl2(bpy)
LiHMDS
Benzothiophene S-oxide
Eosin Y
o-Methylthio-arenediazonium salts
Benzothiophene sulfoxide (B87167)
Benzothiophene sulfone
WOx/ZrO2
Polybenzothiophene S,S-dioxide
Benzothieno[3,2-b]pyridines

| quimicaorganica.orgBenzothieno[3,2-b] quimicaorganica.orgbenzothiophenes |

Advanced Spectroscopic and Analytical Characterization of 3 1 Benzothiophen 5 Yl Methyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of 3-[(1-Benzothiophen-5-yl)methyl]pyridine, the signals are expected in distinct regions. The protons on the pyridine (B92270) ring and the benzothiophene (B83047) ring would appear in the aromatic region, typically between 7.0 and 8.6 ppm. The two protons of the methylene (B1212753) bridge (—CH₂—) would produce a characteristic singlet at a higher field, estimated to be around 4.0-4.5 ppm, due to the deshielding effects of the adjacent aromatic systems. The disappearance of a signal upon the addition of D₂O can confirm the presence of exchangeable protons, such as those in NH₂ or OH groups in derivatives.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the aromatic rings are expected to resonate in the downfield region of approximately 120-150 ppm. The methylene bridge carbon would appear at a much higher field. The number and chemical shifts of the signals in both ¹H and ¹³C NMR spectra are consistent with the proposed molecular structures of the derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

Atom TypeExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Pyridine-H~8.4-8.6 (α-H), ~7.2-7.6 (β, γ-H)~148-150 (α-C), ~123-136 (β, γ-C)
Benzothiophene-H~7.3-8.0~122-141
Methylene (-CH₂-)~4.2~38-42

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its derivatives would display a series of absorption bands characteristic of its structural components.

Key expected vibrational frequencies include C-H stretching from the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic methylene bridge (around 2850-2960 cm⁻¹). The C=C and C=N stretching vibrations of the pyridine and benzothiophene rings would produce a series of sharp peaks in the 1400-1650 cm⁻¹ region. The presence of a C-S bond from the thiophene (B33073) ring would be indicated by weaker absorptions at lower frequencies. For derivatives, additional characteristic peaks would appear, such as a strong C=O stretching band for a carbonyl group or broad O-H or N-H stretching bands for hydroxyl or amine groups, respectively.

Table 2: Expected IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (-CH₂-)2850 - 2960Medium
Aromatic C=C and C=N Stretch1400 - 1650Strong-Medium
C-H Bend1300 - 1450Medium
C-S Stretch600 - 800Weak

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. Coupled with a soft ionization technique like Electrospray Ionization (ESI), it allows for the precise mass measurement of the intact molecule, typically as a protonated species [M+H]⁺.

For this compound (C₁₄H₁₁NS), the calculated exact mass is 225.0612 g/mol . HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) for the [M+H]⁺ ion that is extremely close to the calculated value of 226.0685. The high mass accuracy (often to within 5 ppm) provided by HRMS instruments like Fourier transform ion cyclotron resonance (FTICR) or Orbitrap analyzers allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.

Table 3: HRMS Data for Molecular Formula Confirmation

ParameterValue
Molecular FormulaC₁₄H₁₁NS
Exact Mass [M]225.0612
Ion Species[M+H]⁺
Calculated m/z for [M+H]⁺226.0685
Observed m/z (Hypothetical)226.0683

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation and packing in the crystal lattice.

For a derivative of this compound, X-ray analysis would reveal the relative orientation of the pyridine and benzothiophene rings. The crystal structure of related benzothiophene derivatives has been reported, showing that the benzothiophene ring system is essentially planar. The analysis would also identify any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing. In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be used to characterize the solid form and identify different polymorphs.

Table 4: Representative Crystallographic Data Parameters

ParameterDescription
Crystal SystemDescribes the symmetry of the unit cell (e.g., Monoclinic, Orthorhombic).
Space GroupSpecifies the symmetry operations of the crystal (e.g., P2₁/c).
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & AnglesPrecise measurements of distances between atoms and angles between bonds.
Intermolecular InteractionsIdentification of hydrogen bonds, π-π stacking, etc.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Property Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground state to a higher energy excited state, with the wavelength of maximum absorption (λₘₐₓ) corresponding to specific electronic transitions.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, arising from π→π* transitions within the conjugated aromatic systems of the pyridine and benzothiophene rings. The benzothiophene scaffold is known to enhance light absorption capabilities across the UV-Vis spectrum. The exact position of λₘₐₓ and the intensity of the absorption (molar absorptivity) would be sensitive to the solvent and the presence of substituents on the aromatic rings.

Table 5: Expected UV-Vis Absorption Data

Transition TypeExpected λₘₐₓ Range (nm)Description
π→π~250 - 320High-intensity absorptions related to the conjugated aromatic systems.
n→π>300Lower-intensity absorption involving non-bonding electrons on N or S atoms.

Thermal Analysis Techniques for Stability and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. TGA measures changes in mass with temperature, providing information on thermal stability and decomposition, while DSC measures the heat flow associated with thermal transitions.

TGA of this compound would determine its decomposition temperature, indicating its thermal stability. A typical TGA curve would show a stable mass until the onset of decomposition. DSC analysis would reveal thermal transitions such as melting (an endothermic peak), crystallization (an exothermic peak), or glass transitions. For example, a sharp endothermic peak in a DSC scan would correspond to the melting point of the crystalline compound. These techniques are crucial for understanding the material's behavior at different temperatures.

Table 6: Representative Thermal Analysis Data

TechniqueParameterTypical Observation
TGADecomposition Onset (Tₒ)Temperature at which significant mass loss begins.
DSCMelting Point (Tₘ)Sharp endothermic peak corresponding to solid-to-liquid phase transition.
DSCGlass Transition (T₉)Step-like change in the heat flow baseline for amorphous solids.

Applications and Advanced Materials Science of Benzothiophene Pyridine Derivatives

Utilization as Key Synthetic Building Blocks and Chemical Intermediates

Benzothiophene-pyridine derivatives serve as crucial precursors and intermediates in the construction of more complex molecular architectures. The benzothiophene (B83047) core is a key structural motif in numerous pharmaceuticals and functional materials. acs.orgnih.gov Functionalized benzothiophenes, such as 3-amino-2-formyl-benzothiophenes, act as versatile building blocks. nih.gov These intermediates can undergo domino reactions with ketones or 1,3-diones to synthesize a library of novel fused heterocyclic scaffolds, including benzothieno[3,2-b]pyridine and benzothiopheno[3,2-b]quinolin-1-one derivatives. nih.gov The synthesis of these complex structures is often achieved through efficient methodologies like the Friedlander reaction, highlighting the utility of benzothiophene-based starting materials in generating molecular diversity for applications in medicinal chemistry and materials science. nih.gov

Catalysis and Ligand Design in Organometallic Chemistry

The distinct electronic and steric characteristics of benzothiophene and pyridine (B92270) rings make them ideal components for the design of sophisticated ligands in organometallic chemistry. These ligands are instrumental in stabilizing transition metal complexes and tuning their catalytic activity for a variety of chemical transformations.

Benzothiophene-derived imine ligands have been successfully employed in the synthesis of cyclometalated platinum complexes. nih.govnih.govsciprofiles.com These sterically hindered [C^N] donor ligands are typically synthesized from benzothiophene-3-carboxaldehyde and primary amines. acs.org When reacted with a platinum precursor, they undergo heteroatom-assisted C-H activation to form highly stable five-membered platinacycles. nih.govnih.gov The resulting monometalated and bismetalated platinum compounds exhibit favorable photophysical properties, attributed to the strong field nature of the carbon donor ligands, the rigidity of the conjugated ring system, and the significant spin-orbit coupling of the platinum center. nih.gov The incorporation of the benzothiophene fragment, known for its presence in dyes and pharmaceuticals, can enhance these properties due to its size and extended conjugation. acs.org

Table 1: Examples of Benzothiophene Imine Ligands for Platinum Complexes

Ligand NameStarting MaterialsResulting Complex TypeReference
[(C₈H₅S)CH=NCH(C₁₀H₇)]Benzothiophene-3-carboxaldehyde, 2-NaphthylamineMonometalated and Bismetalated Pt Complexes acs.orgnih.gov
[(R)-(C₈H₅S)CH═NCHCH₃(C₁₀H₇)]Benzothiophene-3-carboxaldehyde, R-(+)-1-(1-Naphthyl)ethylamineMonometalated and Bismetalated Pt Complexes acs.org

Pyridine-functionalized N-heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands in organometallic chemistry. ias.ac.in These hybrid ligands, which combine a strongly σ-donating NHC core with a coordinating pyridine arm, form robust chelate complexes with various transition metals, including ruthenium, rhodium, iridium, palladium, and nickel. ias.ac.inrsc.org The synthesis typically involves reacting 2-bromopyridine (B144113) with a substituted imidazole (B134444) to form an imidazolium (B1220033) salt, which serves as the ligand precursor. ias.ac.in Subsequent reaction with a metal precursor, often via a silver-NHC intermediate, yields the final complex. ias.ac.in

These complexes have demonstrated high catalytic activity in a range of reactions. For instance, ruthenium(II) complexes bearing pyridine-functionalized NHC ligands are efficient catalysts for the one-pot conversion of aldehydes to primary amides. ias.ac.in Palladium complexes with these ligands have proven to be excellent catalysts for Heck arylation reactions. rsc.org The stability and tunable nature of these ligands make them highly valuable for developing new catalytic systems. ias.ac.in

Dioxomolybdenum(VI) complexes, particularly those featuring pyridine-based ligands, are effective catalysts for oxidative desulfurization (ODS). researchgate.netmdpi.com This process is crucial for removing refractory sulfur compounds, such as benzothiophene and its derivatives, from fuels to meet stringent environmental regulations. mdpi.comunipi.it In a typical ODS system, a binuclear dioxomolybdenum catalyst, supported by a ligand like (1S,2S)-N,N´-bis(2-pyridinecarboxamide)-1,2-cyclohexane, oxidizes sulfur compounds to their more polar sulfoxide (B87167) and sulfone analogues using an oxidant like hydrogen peroxide. researchgate.netmdpi.comresearchgate.net These oxidized products can then be easily separated from the nonpolar fuel phase by solvent extraction. mdpi.comunipi.it The efficiency of these catalytic systems allows for the deep desulfurization of model fuels under relatively mild conditions, and the catalyst can often be reused for multiple cycles without a significant loss of activity. mdpi.com

Table 2: Performance of Dioxomolybdenum Complex in Oxidative Desulfurization

Catalyst SystemTarget Sulfur CompoundsOxidantKey FindingReference
[(MoO₂Cl₂)₂(L)]Benzothiophene derivativesH₂O₂High efficiency in a biphasic model fuel/MeOH system; reusable for ten cycles. researchgate.netmdpi.com
cis-dioxomolybdenum(VI) complexesBenzothiophene, DibenzothiopheneH₂O₂Active and stable catalytic systems, effective in the presence of ionic liquids. unipi.itresearchgate.net
L = (1S,2S)-N,N´-bis(2-pyridinecarboxamide)-1,2-cyclohexane

Phosphine (B1218219) ligands are fundamental to the success of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are essential for constructing C-C bonds in the synthesis of complex organic molecules. nih.govnih.gov The development of bulky and electron-rich phosphine ligands, particularly dialkylbiaryl phosphines, has significantly expanded the scope and efficiency of these reactions. nih.gov These ligands enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle, enabling the use of challenging substrates like aryl chlorides and sterically hindered compounds. nih.gov While not always containing a benzothiophene-pyridine core themselves, these phosphine-ligated palladium catalysts are instrumental in synthesizing such derivatives by coupling appropriate aryl halides and boronic acids. nih.govpolyu.edu.hk The strategic design of phosphine ligands continues to be a major focus for improving catalytic efficiency and achieving unconventional chemoselectivity in cross-coupling chemistry. polyu.edu.hk

Organic Electronic Materials and Optoelectronic Device Applications (General Class Relevance)

The conjugated π-systems inherent to benzothiophene and pyridine derivatives make them promising candidates for use in organic electronic materials. nih.govtaylorfrancis.com Thiophene-based semiconductors are among the most successful materials in the field of organic electronics. rsc.org The fusion of a thiophene (B33073) ring with a benzene (B151609) ring to form benzothiophene creates a larger, more rigid, and more polarizable structure, which is beneficial for charge transport. mdpi.com

This structural motif is widely used in the design of organic semiconductors for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.commdpi.com For example, nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) and its derivatives are well-known high-performance semiconductors in OFETs, exhibiting excellent charge carrier mobilities and stability. acs.orgacs.org The incorporation of a pyridine ring can further modulate the electronic properties, often enhancing electron-accepting capabilities. rsc.org Theoretical studies have shown that designing chromophores with benzothiophene and pyridine-related (cyanopyridinone) units can lead to materials with reduced band gaps and favorable optoelectronic properties for potential use in organic solar cells. rsc.org

Exploration ofbohrium.comBenzothieno[3,2-b]bohrium.combenzothiophene (BTBT) Derivatives in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

bohrium.comBenzothieno[3,2-b] bohrium.combenzothiophene (BTBT) and its derivatives have emerged as a significant class of organic semiconductors, demonstrating considerable promise for applications in organic electronics. mdpi.com Their favorable characteristics, including high charge carrier mobility, tunable electronic properties, and thermal stability, have made them extensively studied materials for Organic Field-Effect Transistors (OFETs). mdpi.com The performance of BTBT-based OFETs is intrinsically linked to the molecular structure of the BTBT core, which influences its electronic properties, intermolecular interactions, and crystal packing. mdpi.com

A notable advancement in the field was the development of 2,7-diphenyl-BTBT (DPh-BTBT), which yielded OFETs with mobilities as high as 2.0 cm²/Vs under ambient conditions. acs.org This discovery spurred the synthesis and evaluation of a variety of other BTBT derivatives and π-extended analogues, such as dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), many of which have proven to be superior organic semiconductors for high-mobility OFETs. acs.org The versatility of BTBT derivatives is further highlighted by their successful integration into sophisticated applications, including all-printed transistor arrays and flexible circuits on ultrathin plastic substrates. acs.org

Solution-processable BTBT derivatives have also been a key area of research, aiming to leverage the low-cost and large-area fabrication advantages of solution-based techniques. mdpi.com For instance, blending the small molecule semiconductor 2,7-dioctyl bohrium.combenzothieno[3,2-b] benzothiophene (C8-BTBT) with polystyrene has been shown to improve both the carrier mobility and the reproducibility of OFET devices. researchgate.net The addition of a polymer additive to the printing solution is a reported strategy for optimizing high-mobility organic field-effect transistors based on C8-BTBT. researchgate.net Furthermore, unsymmetrical BTBT derivatives have been explored, where tuning the functional groups on the BTBT scaffold allows for the modulation of solid-state assembly and molecular orbital energy levels. rsc.org

While the application of BTBT derivatives in OFETs is well-established, their exploration in Organic Light-Emitting Diodes (OLEDs) is also an active area of research. mdpi.com The potential for BTBT derivatives in OLEDs is linked to their tunable electronic and optical properties. mdpi.com For example, oligothiophene S,S-dioxides, which are oxidized forms of thiophene-based compounds, are recognized as outstanding candidates for use in light-emitting diodes. mdpi.com The development of novel hybrid donors, such as fusing acridine (B1665455) with benzothiophene, has led to high-performance and low efficiency roll-off in thermally activated delayed fluorescent (TADF) OLEDs. rsc.org One such device realized a maximum external quantum efficiency of 27.7%. rsc.org

Table 1: Performance of Selected BTBT Derivatives in OFETs

DerivativeFabrication MethodMobility (cm²/Vs)On/Off RatioReference
2,7-diphenyl-BTBT (DPh-BTBT)Vapor-processedUp to 2.0- acs.org
2,7-dioctyl bohrium.combenzothieno[3,2-b] benzothiophene (C8-BTBT) with polystyreneSolution shearingImproved- researchgate.net
Asymmetric FPP-DTTSingle-crystal0.74~10⁵ rsc.org
Asymmetric FPP-BDTTSingle-crystal0.73~10⁵ rsc.org

Modulation of Optoelectronic Properties through Strategic Chemical Modifications, including Sulfur Oxidation

The optoelectronic properties of benzothiophene-based materials can be strategically tuned through chemical modifications, with sulfur oxidation being a particularly effective approach. mdpi.com The oxidation of the sulfur atom in the thiophene ring transforms its electron-donating character into an electron-accepting sulfonyl group. mdpi.com This fundamental change significantly alters the electronic structure and influences the fluorescence and redox properties of the material. mdpi.com

A systematic study on the impact of sulfur oxidation on bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (BTBT) derivatives demonstrated significant alterations in their structural, optical, and electronic properties. mdpi.comnih.gov Specifically, the investigation focused on 2,7-dibromo BTBT (2,7-diBr-BTBT) and its oxidized forms, the 5,5-dioxide (2,7-diBr-BTBTDO) and the 5,5,10,10–tetraoxide (2,7-diBr-BTBTTO). mdpi.com The oxidation of the sulfur atoms led to a noticeable shift in both the absorption and emission maxima to longer wavelengths. mdpi.com The Stokes shift for the oxidized derivatives in solution was also significantly higher (79 to 90 nm) compared to the unoxidized 2,7-diBr-BTBT (about 25 nm). mdpi.com

Furthermore, the oxidized forms of the BTBT derivatives exhibited enhanced thermal stability and significantly improved emission properties, with quantum yields reported to exceed 99%. bohrium.comnih.gov These findings underscore the potential of sulfur oxidation as a tool for designing advanced organic semiconductors and fluorescent materials with tailored properties based on the BTBT core. bohrium.comnih.gov The transformation of the thienyl sulfur atom into a sulfonyl group can also make oligothiophene sulfones interesting candidates for bipolar or n-type semiconductors. mdpi.com

Beyond sulfur oxidation, other chemical modifications are also employed to modulate the properties of benzothiophene derivatives. Side-chain engineering is a versatile tool for manipulating a material's processability, crystallographic properties, and electronic characteristics. nih.gov For example, the introduction of hydrophilic oligoethylene glycol (OEG) side chains into the BTBT structure was investigated. nih.gov While this modification aimed to enhance processability, the resulting OFETs showed suboptimal performance, which was attributed to the high ionization energy of the OEG-BTBT and the hydrophilic nature of the side chains leading to charge trapping. nih.gov This highlights the delicate balance required in molecular design to achieve both desired physical properties and efficient electronic performance. nih.gov

Table 2: Effect of Sulfur Oxidation on the Optical Properties of 2,7-diBr-BTBT Derivatives

CompoundAbsorption Max (λabs)Emission Max (λem)Stokes Shift (nm)Quantum YieldReference
2,7-diBr-BTBT--~25- mdpi.com
2,7-diBr-BTBTDOShifted to longer wavelengthsShifted to longer wavelengths79-90>99% mdpi.com
2,7-diBr-BTBTTOShifted to longer wavelengthsShifted to longer wavelengths79-90>99% mdpi.com

Self-Assembly and Crystal Packing Engineering for Enhanced Material Performance

The high charge carrier mobilities observed in many BTBT derivatives are often rationalized by their solid-state electronic structures, which are a direct consequence of their packing structures. acs.org Large intermolecular orbital overlap and an isotropic two-dimensional electronic structure are key factors contributing to high performance, regardless of the molecular size or the substituents on the BTBT core. acs.org For instance, single-crystal X-ray diffraction studies of asymmetric and symmetric fused-thiophene derivatives have revealed different packing motifs. Asymmetric compounds were found to exhibit face-to-face π–π stacking, while their symmetric counterparts showed a herringbone stacking arrangement. rsc.org These differences in packing directly correlated with the measured charge carrier mobilities in single-crystal transistors. rsc.org

The influence of molecular packing on charge transport is also evident in studies of didodecyl bohrium.com-benzothieno[3,2-b] bohrium.combenzothiophene (C12-BTBT) isomers. Research has shown a strong impact of the molecular packing on both charge carrier transport and electronic polarization properties. researchgate.net One particular isomer, the 2,7-isomer, exhibited an unprecedentedly high average interfacial mobility of 170 cm²/Vs, highlighting the significant potential of crystal packing engineering for achieving exceptional performance in organic electronics. researchgate.net

Thin-film deposition techniques also play a crucial role in controlling the molecular packing and crystallinity of the semiconductor layer. The solution-shearing method, for example, is employed for its ability to promote favorable molecular packing and enhance the crystallinity of thin films of benzothiophene derivatives. rsc.org The microstructure and crystallinity of these thin films can be investigated using techniques such as θ–2θ X-ray diffraction and atomic force microscopy, providing insights into the relationship between the processing conditions, the resulting film morphology, and the final device performance. rsc.org

Future Research Directions and Emerging Methodologies

Advancements in Sustainable and Atom-Economical Synthetic Routes

Traditional synthetic routes to complex heterocyclic molecules often involve multiple steps, hazardous reagents, and significant waste generation. The future of synthesizing 3-[(1-Benzothiophen-5-yl)methyl]pyridine and its derivatives will undoubtedly focus on green chemistry principles to enhance sustainability and atom economy.

Key areas of development include:

One-Pot, Multi-Component Reactions (MCRs): These reactions, where multiple reactants are combined in a single vessel to form a complex product, are inherently more efficient and generate less waste. nih.gov Future research could focus on developing a one-pot synthesis for this compound, potentially starting from simple, readily available precursors for the benzothiophene (B83047) and pyridine (B92270) rings.

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis by avoiding the need for pre-functionalized starting materials. organic-chemistry.org The development of selective catalysts for C-H activation on both the benzothiophene and pyridine rings could lead to more direct and atom-economical routes to the target molecule and its analogs.

Use of Greener Solvents and Renewable Feedstocks: Efforts will likely be directed towards replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. ijpsonline.comijarsct.co.in Additionally, exploring the use of bio-based feedstocks for the synthesis of the core heterocyclic structures will be a crucial step towards a more sustainable pharmaceutical industry.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing in terms of safety, scalability, and efficiency. The synthesis of this compound could be adapted to a flow process, allowing for precise control over reaction parameters and potentially higher yields.

Synthetic StrategyAdvantagesRelevance to this compound
Multi-Component Reactions (MCRs) Increased efficiency, reduced waste, operational simplicity. nih.govDevelopment of a convergent one-pot synthesis.
C-H Activation High atom economy, reduced number of synthetic steps. organic-chemistry.orgDirect coupling of benzothiophene and pyridine moieties.
Green Solvents Reduced environmental impact, improved safety. ijpsonline.comijarsct.co.inSynthesis in aqueous or bio-based solvent systems.
Flow Chemistry Enhanced safety, scalability, and process control.Continuous and efficient production.

Integration of Machine Learning and AI in Computational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid in silico design and evaluation of new chemical entities. mdpi.comnih.govatomwise.com For this compound, these computational tools can be employed to explore its chemical space and predict the properties of its derivatives.

Emerging applications in this area include:

Generative Models for de novo Design: Generative AI algorithms can design novel molecules with desired properties from scratch. youtube.com By training these models on large datasets of known bioactive molecules containing benzothiophene and pyridine scaffolds, it is possible to generate new analogs of this compound with potentially improved efficacy and safety profiles.

Predictive Modeling for Structure-Activity Relationships (SAR): Machine learning models, such as random forests and deep neural networks, can be trained to predict the biological activity and physicochemical properties of molecules based on their structure. nih.gov This allows for the rapid virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage is crucial for reducing attrition rates in clinical trials. nih.gov AI-powered tools can provide accurate predictions of these properties for novel derivatives of this compound.

Machine Learning ApplicationDescriptionPotential Impact on this compound Research
Generative AI Algorithms that create new molecular structures with desired properties. youtube.comDesign of novel analogs with enhanced therapeutic potential.
Predictive SAR Models that predict biological activity from chemical structure. nih.govRapid identification of promising lead compounds for further development.
In Silico ADMET Computational prediction of pharmacokinetic and toxicity profiles. nih.govEarly-stage risk assessment and optimization of drug-like properties.

Exploration of Novel Catalytic Applications Beyond Current Paradigms

The unique electronic properties of the nitrogen-containing pyridine ring and the sulfur-containing benzothiophene ring suggest that this compound and its derivatives could have interesting applications in catalysis.

Future research in this area could explore:

Organocatalysis: The pyridine nitrogen can act as a basic site or a nucleophilic catalyst. The benzothiophene moiety can also participate in various catalytic cycles. Derivatives of this compound could be designed as novel organocatalysts for a range of organic transformations.

Ligands for Transition Metal Catalysis: The pyridine nitrogen is an excellent coordinating atom for transition metals. By incorporating specific functional groups onto the benzothiophene or pyridine rings, new ligands could be developed for a variety of metal-catalyzed cross-coupling reactions, hydrogenations, and oxidations.

Photoredox Catalysis: Both pyridine and benzothiophene moieties can be rendered photoactive. This opens up the possibility of using derivatives of this compound as novel photoredox catalysts for light-driven chemical reactions, which are often more sustainable than traditional thermal reactions.

Catalytic ApplicationRationalePotential Reactions
Organocatalysis Presence of basic and nucleophilic sites.Asymmetric synthesis, condensation reactions.
Transition Metal Ligands Pyridine nitrogen as a strong metal coordinator.Cross-coupling, hydrogenation, oxidation.
Photoredox Catalysis Potential for photoactivity of the heterocyclic rings.Light-driven organic transformations.

Q & A

What are the established synthetic methodologies for preparing 3-[(1-Benzothiophen-5-yl)methyl]pyridine, and what key reaction parameters influence yield?

The synthesis often involves multi-step strategies, including 1,3-dipolar cycloaddition for introducing heterocyclic motifs and bromination/cyclization sequences for functionalization. For example, analogous compounds are synthesized via copper-catalyzed coupling or palladium-mediated cross-coupling to attach the benzothiophene moiety to the pyridine core . Key parameters affecting yield include:

  • Catalyst selection (e.g., Cu(I) or Pd(PPh₃)₄ for coupling reactions) .
  • Reaction temperature (reflux conditions for cyclization steps) .
  • Purification methods (column chromatography with hexane/ethyl acetate gradients) .

How is this compound characterized structurally, and what analytical techniques are critical for confirming its configuration?

Single-crystal X-ray diffraction (XRD) is the gold standard for resolving stereochemical ambiguities, as demonstrated in studies of structurally similar imidazo[4,5-b]pyridine derivatives . Complementary techniques include:

  • ¹H/¹³C NMR to verify substitution patterns and aromatic proton environments.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR to identify functional groups like C–S or C–N bonds in the benzothiophene-pyridine linkage .

What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity data may arise from assay variability or solubility limitations . To address this:

  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
  • Perform structural analogs screening to isolate pharmacophoric contributions .
  • Validate results with molecular docking against crystal structures of target proteins (e.g., kinases or GPCRs) .

What computational approaches are employed to predict the reactivity and interaction mechanisms of this compound with biological targets?

Density functional theory (DFT) calculations optimize ground-state geometries and predict frontier molecular orbitals for reactivity analysis . Molecular dynamics (MD) simulations assess binding stability in protein pockets, leveraging crystallographic data from related compounds (e.g., imidazo[4,5-b]pyridine derivatives) . ADMET prediction tools (e.g., SwissADME) evaluate pharmacokinetic liabilities like metabolic stability .

How can stereochemical outcomes be controlled during the synthesis of derivatives of this compound?

  • Chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived catalysts) direct enantioselective formation .
  • Low-temperature crystallization separates diastereomers, as shown in studies of triazole-linked analogs .
  • XRD-guided design preempts unfavorable steric clashes during cyclization steps .

What are the primary challenges in designing in vitro assays to evaluate the pharmacological potential of this compound, and how can they be mitigated?

  • Solubility issues in aqueous buffers: Use co-solvents (DMSO ≤0.1%) or formulate as nanoemulsions .
  • Off-target effects : Employ counter-screening panels (e.g., Eurofins PharmaScreen) .
  • Redox interference (common with sulfur-containing scaffolds): Include redox-sensitive controls (e.g., Trolox) in antioxidant assays .

How does the electronic nature of substituents on the benzothiophene moiety affect the compound's physicochemical properties?

Electron-withdrawing groups (e.g., –NO₂) increase π-π stacking with aromatic residues in target proteins, enhancing binding affinity . Hammett substituent constants (σ) correlate with logP and solubility; –OCH₃ improves aqueous solubility but reduces membrane permeability .

What recent advancements in crystallography have enhanced the understanding of this compound's solid-state behavior?

Low-temperature (93 K) XRD minimizes thermal motion artifacts, enabling precise measurement of dihedral angles (e.g., 67.7°–86.0° between benzothiophene and pyridine planes) . Hirshfeld surface analysis maps intermolecular interactions (e.g., C–H···π contacts) influencing crystal packing .

In multi-step syntheses, what purification techniques are most effective for isolating this compound intermediates?

  • Flash chromatography with gradient elution (hexane → ethyl acetate) resolves polar byproducts .
  • Recrystallization from ethanol/water mixtures improves purity of crystalline intermediates .
  • Centrifugal partition chromatography (CPC) is ideal for non-crystalline, high-molecular-weight derivatives .

How do solvent polarity and temperature gradients influence cyclization reactions in the synthesis of related pyridine derivatives?

  • Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
  • Reflux in toluene facilitates dehydrative cyclization via azeotropic water removal .
  • Microwave-assisted synthesis reduces reaction times (e.g., from 72 h to 2 h) while maintaining yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.